

NVS-PAK1-1 comparison ATP-competitive PAK inhibitors

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Compound Focus: NVS-PAK1-1

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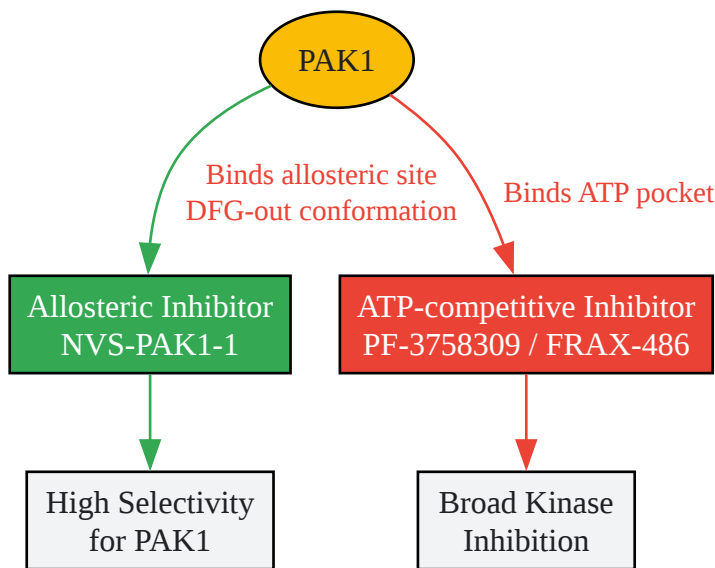
Mechanism of Action and Selectivity

The core difference lies in how these inhibitors bind to the PAK1 protein, which directly dictates their selectivity.

Feature	NVS-PAK1-1 (Allosteric)	ATP-competitive Inhibitors (e.g., PF-3758309, FRAX-486)
Binding Site	Allosteric site, beneath the C α -helix in a DFG-out conformation [1]	ATP-binding pocket (hinge region) [2] [3]
Primary Target	PAK1 [4] [1]	Varies by compound (e.g., PF-3758309: PAK4, Group I PAKs; FRAX-486: Group I PAKs) [2] [3]
Selectivity for PAK1 vs. PAK2	~54-fold selective (IC ₅₀ : PAK1=5 nM, PAK2=270 nM) [4] [1]	Low or non-selective [1]
Overall Kinome Selectivity	Highly selective ; inactive against a panel of 442 kinases at 10 μ M [4] [1]	Less selective ; inhibits multiple kinases (e.g., AMPK, RSK, CHK2, Src family) [2] [3]

Feature	NVS-PAK1-1 (Allosteric)	ATP-competitive Inhibitors (e.g., PF-3758309, FRAX-486)
Key Mechanistic Advantage	Unique mechanism avoids the conserved ATP-binding site, enabling exceptional selectivity.	Potent inhibition can simultaneously target multiple nodes in oncogenic signaling pathways.

The following diagram illustrates the distinct binding sites and the consequent selectivity profiles of these two types of inhibitors.



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Quantitative Biochemical and Cellular Activity Data

The table below summarizes key experimental data for direct comparison of inhibitor potency and cellular effects.

Inhibitor	Biochemical IC ₅₀ (PAK1)	Cellular Activity & Key Findings
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| **NVS-PAK1-1** | **5 nM** (dephosphorylated PAK1) **6 nM** (phosphorylated PAK1) [4] [5] | - Inhibits PAK1 autophosphorylation (S144) at **0.25 μM** [4].

- Re-sensitizes resistant breast cancer cells to fulvestrant and abemaciclib combination therapy [6]. | | **PF-3758309** | Kd = **2.7 nM** (PAK4) [2] | - Anti-proliferative and pro-apoptotic in AML cells [3].
- Plasma EC₅₀ of **0.4 nM** in human xenograft models [2].
- Inhibits multiple kinases (AMPK, PKCA, RS6PKs) in cells [3]. | | **FRAX-486** | Information not fully available in search results | - Targets Group I PAKs with high selectivity over PAK4 [3].
- Shows efficacy in preclinical models of NF2 and HER2+ breast cancer [1]. | | **IPA-3** | IC₅₀ = **2.5 μM** (prevents PAK1 activation) [2] | - Allosteric inhibitor of Group I PAKs; prevents GTPase binding [2].
- Used primarily as a research tool due to stability and reactivity concerns [2]. |

Experimental Protocols for Key Assays

For researchers looking to validate or compare these inhibitors, here are methodologies for key experiments cited in the data.

- **In Vitro Kinase Assay (Caliper Assay)**

- **Purpose:** Measure direct inhibition of PAK1 kinase activity.
- **Protocol:** Use purified, active PAK1 kinase domain. The assay utilizes a mobility shift of a fluorescently-labeled peptide substrate upon phosphorylation. Inhibitors are serially diluted and incubated with the kinase and substrate. The IC₅₀ is calculated based on the inhibition of substrate phosphorylation, measured using a Caliper liquid handling system [4].

- **Cellular Target Engagement (Western Blot)**

- **Purpose:** Confirm that the inhibitor engages PAK1 and blocks its autophosphorylation in cells.
- **Protocol:**
 - Culture relevant cell lines (e.g., Su86.86 pancreatic cancer cells for **NVS-PAK1-1** [4] or AML cell lines for PF-3758309 [3]).
 - Treat cells with a range of inhibitor concentrations for a few hours.
 - Lyse cells, run proteins on SDS-PAGE gel, and transfer to a membrane.
 - Probe the membrane with antibodies against **phospho-PAK1 (S144/S141)** to measure autophosphorylation and **total PAK1** as a loading control [4].

- **Functional Proliferation/Rescue Assay**

- **Purpose:** Test the ability of a PAK inhibitor to reverse drug resistance.
- **Protocol:**
 - Generate resistant cells by chronically treating ER+ breast cancer cells (MCF7, T47D) with fulvestrant and abemaciclib [6].

- Treat the resistant cells (e.g., MCF7-FAR) with the PAK inhibitor (e.g., **NVS-PAK1-1** at 2.5 μ M for PAK1/2 inhibition) alone or in combination with the original drugs.
- Measure cell viability using MTT or CellTiter-Glo assays, or monitor spheroid growth in ultra-low attachment plates over time to demonstrate re-sensitization [6].

Conclusion for Research and Development

- **Choose NVS-PAK1-1** when your research goal requires **highly specific inhibition of PAK1** without confounding effects from PAK2 or other kinases. This is crucial for delineating PAK1-specific biology and for potential therapeutic applications where PAK2 inhibition is associated with toxicity [1].
- **Consider ATP-competitive inhibitors** like **PF-3758309** when you need **potent, multi-kinase inhibition** to shut down an entire oncogenic signaling network, or when targeting PAK4. Their broader profile can be effective but requires careful interpretation of results due to off-target effects.

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